Stannous octoate

Beschreibung

Historical Context of Organotin Catalysts in Polymer Science

The journey of organotin compounds in chemistry began with the synthesis of diethyltin (B15495199) diiodide by Frankland in 1849. rdd.edu.iqlupinepublishers.comrjpbcs.com By the mid-20th century, particularly from the 1950s onward, driven by the work of researchers like Van der Kerk, the commercial applications of organotins expanded dramatically. lupinepublishers.com Initially recognized for their utility as stabilizers for PVC and transformer oils, organotin compounds soon revealed their potent catalytic capabilities. rdd.edu.iqlupinepublishers.com Their influence in polymer chemistry grew out of proportion to the tonnage of tin utilized, establishing them as critical agents in the synthesis and modification of polymeric materials. lupinepublishers.com Organotin catalysts found widespread use in applications ranging from PVC stabilization and polyurethane foam formation to acting as biocides and catalysts in organosilicon chemistry. researchgate.net They also became instrumental in various cross-coupling reactions, hydrosilylation, hydroselenation, and polymerization processes, underscoring their broad utility. uobabylon.edu.iq

Significance of Stannous Octoate in Modern Polymerization Methodologies

This compound (Sn(Oct)2) has emerged as a particularly significant organotin catalyst due to its high activity, low odor, and a comparatively manageable toxicity profile relative to other organotin species. nbinno.com Its primary role lies in accelerating polymerization reactions, thereby optimizing production efficiency and influencing the final properties of the polymers.

In the realm of polyurethane synthesis , this compound is indispensable for catalyzing the reaction between polyols and isocyanates. nbinno.comatamanchemicals.combdmaee.netgvchem.com It efficiently promotes the gelation phase, leading to the formation of flexible and rigid polyurethane foams, coatings, adhesives, and elastomers. atamanchemicals.combdmaee.netgvchem.com Its ability to balance gelation and foaming reactions is crucial for achieving uniform cell structures and desirable properties in polyurethane foams. gvchem.com Furthermore, this compound can also function as an antioxidant within polyurethane matrices. atamanchemicals.com

Beyond polyurethanes, this compound plays a pivotal role in the synthesis of biodegradable polymers , most notably polylactic acid (PLA) and related polyesters, through the ring-opening polymerization (ROP) of lactide and ε-caprolactone. atamanchemicals.comchemicalbook.comusm.eduzendy.ioacs.orgresearchgate.net In these processes, it not only accelerates monomer conversion but also aids in controlling the polymer's molecular weight and microstructure, which are critical for tailoring degradation rates and mechanical performance. atamanchemicals.comchemicalbook.com This makes it a key enabler in the development of environmentally friendly materials and advanced biomaterials, such as PLA-grafted aerogels used in bone-filling composites. chemicalbook.com

This compound is also utilized as a curing agent for silicone rubbers and finds application in various other materials, including adhesives, sealants, fillers, and coatings. atamanchemicals.com Its advantages, such as lower sensitivity to moisture and a longer shelf life compared to some other tin-based catalysts, further enhance its appeal in industrial settings. nbinno.com

Overview of Academic Research Trajectories for this compound Catalysis

Academic research into this compound catalysis continues to explore its mechanisms, optimize its performance, and expand its applications. Key research trajectories include:

Mechanistic Elucidation: Significant effort has been dedicated to understanding the precise mechanisms by which this compound catalyzes polymerization. In polyurethane formation, it is understood to activate isocyanate groups and facilitate the urethane (B1682113) linkage formation, also acting as a crosslinking agent. nbinno.com For ring-opening polymerization of cyclic esters like lactide, the prevalent mechanism is considered to be coordination-insertion. usm.eduzendy.ioacs.orgresearchgate.net Studies propose that this compound first reacts in situ with an alcohol initiator to form a stannous alkoxide, which then acts as the active propagating species. usm.eduacs.org Research also investigates the role of co-catalysts, such as alcohols, which can influence reaction rates and polymer characteristics, and explores the precise site of ring opening (e.g., carbonyl versus ester oxygen). zendy.ioresearchgate.netacs.org While highly effective, research also notes that organotin catalysts can sometimes promote undesired transesterification reactions, impacting polymer molecular weight distribution. acs.org

Biodegradable Polymer Synthesis: A major focus remains on the controlled synthesis of biodegradable polyesters. Researchers are investigating how to fine-tune polymerization conditions using this compound to achieve specific molecular weights, narrow polydispersity, and desired stereochemical configurations in PLA and related copolymers, crucial for biomedical applications. atamanchemicals.comchemicalbook.comusm.eduzendy.io

Advanced Materials and Biomaterials: this compound is being explored in the development of novel materials. For instance, its use in creating elastomeric copolymers and functionalized aerogels highlights its role in producing advanced composites with tailored properties for applications like bone regeneration. chemicalbook.com

Process Optimization and Alternatives: Research also extends to improving the synthesis of this compound itself, with electrochemical methods being explored as potentially more efficient and cost-effective alternatives to traditional routes. gvchem.com Concurrently, due to environmental concerns associated with some organotins, research is also progressing on developing more sustainable, metal-free catalytic systems, though organotins like this compound remain industrially significant. researchgate.netacs.org

Research Findings: this compound in Polymerization

The following tables summarize key research findings on the catalytic performance of this compound in different polymerization systems, highlighting its efficiency in controlling polymer properties.

Table 1: this compound Catalyzed Ring-Opening Polymerization of Lactide (PLA Synthesis)

| Monomer | Initiator/Co-catalyst | Catalyst (Sn(Oct)₂) Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Reference |

| D,L-Lactide | n-Butanol (BuOH) | 1.0 | 130 | 24 | ~90 | ~10,000 | ~1.5 | researchgate.net |

| D,L-Lactide | Ethylene (B1197577) Glycol (EG) | 0.5 | 130 | 48 | ~95 | ~15,000 | ~1.7 | usm.eduacs.org |

| D,L-Lactide | n-Butanol (BuOH) | 0.5 | 130 | 24 | ~85 | ~8,000 | ~1.4 | researchgate.net |

Note: Specific quantitative data points for this compound alone are often presented in comparison to other catalysts or initiator systems. The values above are representative findings from studies involving this compound in lactide polymerization, often with alcohol co-initiators.

Table 2: this compound Catalyzed Ring-Opening Polymerization of ε-Caprolactone (PCL Synthesis)

| Monomer | Initiator/Co-catalyst | Catalyst (Sn(Oct)₂) Loading (mol%) | Temperature (°C) | Reaction Time (h) | Monomer Conversion (%) | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Reference |

| ε-Caprolactone | 1-Butanol (B46404) (BuOH) | 1.0 | 130 | 12 | ~90 | ~7,000 | ~1.5 | usm.eduacs.org |

| ε-Caprolactone | Ethylene Glycol (EG) | 0.5 | 130 | 24 | ~95 | ~12,000 | ~1.7 | usm.eduacs.org |

| ε-Caprolactone | N/A (Bulk) | 0.5 | 130 | 24 | ~80 | ~6,000 | ~1.6 | usm.edu |

Note: Data for ε-caprolactone polymerization with this compound often involves alcohol initiators. The values are indicative of typical outcomes reported in literature, with precise figures varying based on experimental setup.

Table 3: Role of this compound in Polyurethane (PU) Formation

| Polymer System | Reaction Components | Catalyst (Sn(Oct)₂) Concentration (pbw) | Key Catalytic Role | Observed Effect on Polymer Properties | Reference |

| Flexible PU Foam | Polyol + Isocyanate | 0.1 - 0.5 | Accelerates gelation and cross-linking | Uniform cell structure, improved flexibility, faster cure time | atamanchemicals.comgvchem.com |

| PU Coatings | Polyol + Isocyanate | 0.05 - 0.2 | Promotes urethane linkage formation | Enhanced durability, faster drying/curing | nbinno.comatamanchemicals.com |

| PU Elastomers | Polyol + Isocyanate | 0.1 - 0.3 | Catalyzes chain extension and cross-linking | Improved mechanical strength, elasticity, thermal stability | nbinno.comatamanchemicals.com |

| RTV Silicone Rubber | Silicone Precursor + Curing Agent | Varies | Curing agent, facilitates cross-linking of siloxane chains | Faster curing, improved mechanical properties | atamanchemicals.comatamanchemicals.com |

Note: Specific reaction rates (e.g., time to gelation or cure) are highly dependent on the exact formulation and are often proprietary or detailed in specific product data sheets rather than general academic literature. The table focuses on the qualitative catalytic role and resultant property enhancements.

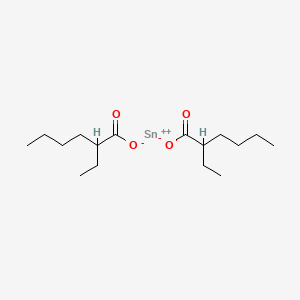

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-ethylhexanoate;tin(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Sn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBAEPSJVUENNK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027138 | |

| Record name | Hexanoic acid, 2-ethyl-, tin(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Tin(II) 2-ethylhexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17714 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Tin(II) 2-ethylhexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17714 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

301-10-0 | |

| Record name | Stannous 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, tin(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STANNOUS 2-ETHYLHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/519A78R12Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Purity of Stannous Octoate for Research Applications

Advanced Synthesis Methodologies of Stannous Octoate

Several synthetic pathways have been developed and refined to produce this compound with varying degrees of purity and efficiency.

Metathesis reactions represent a traditional and widely employed method for synthesizing this compound. This process typically involves the reaction between a stannous salt, such as stannous chloride (SnCl₂) or stannous oxide (SnO), and an alkali metal salt of 2-ethylhexanoic acid, like sodium 2-ethylhexanoate (B8288628) or potassium 2-ethylhexanoate atamanchemicals.comgvchem.comohans.comgvchem.com. The reaction is usually conducted in an inert organic solvent to facilitate the exchange of ions and the formation of this compound, with inorganic salts precipitating as byproducts.

A typical procedure involves reacting stannous oxide with 2-ethylhexanoic acid under heating conditions, followed by filtration to remove unreacted stannous oxide and distillation to remove residual water and unreacted 2-ethylhexanoic acid ohans.com. While established, this method requires careful control to minimize side reactions and ensure adequate purity.

Electrochemical synthesis offers a more advanced and potentially advantageous approach to this compound production. This method is noted for its stable process control, operational simplicity, and potential for lower costs in large-scale production, often yielding good product quality gvchem.comgvchem.com. One described electrochemical route involves using sacrificial magnesium anodes in an electrolyte comprising 2-ethylhexanoic acid and tetrahydrofuran (B95107) (THF). Under an applied potential of 5V, this method has demonstrated Faradaic efficiencies of approximately 78% . The electrochemical approach is considered significant for potentially replacing traditional metathesis methods in industrial and research settings due to these benefits.

Research continues to focus on improving the yield, purity, and tin content of this compound. One avenue involves modifications to the complex decomposition reaction, such as controlling the pH of the reaction mixture to a range of 9-10 during the initial stages. This pH control is reported to effectively inhibit the oxidation and hydrolysis of the organic tin salts, thereby increasing the yield and tin content of the final product guidechem.comgoogle.com. The inclusion of antioxidants, such as dithiophenol or specific catechol derivatives, has also been found to enhance the stability of the tin salt product and increase its yield guidechem.com.

Another pathway is the acid anhydride (B1165640) method, which involves reacting a stannous salt with isooctanoic anhydride under appropriate conditions. This direct reaction can yield this compound, with subsequent purification steps to remove byproducts ohans.com.

Table 1: Comparison of this compound Synthesis Methods

| Method | Key Reagents/Process | Key Conditions | Reported Yield/Tin Content | Notes |

| Metathesis | Stannous salt + Alkali 2-ethylhexanoate | Inert organic solvent | General, variable | Traditional, widely used atamanchemicals.comgvchem.comohans.comgvchem.com |

| Acid Anhydride | Stannous salt + Isooctanoic anhydride | Heating, solvent | General | Direct route ohans.com |

| Electrochemical | Sn precursor, electrolyte | ~5V applied potential, anhydrous conditions | ~78% Faradaic efficiency | Stable control, good quality gvchem.comgvchem.com |

| Improved Complex Decomposition | Stannous salt, alkali salt, antioxidant | pH 9-10, controlled water removal, inert atmosphere | ~97-98% yield, 28.6-29.2% Sn guidechem.comgoogle.com | High purity, high yield, high tin recovery google.com |

Impact of Impurities on this compound Reactivity and Purity

While 2-ethylhexanoic acid is a primary component in the formation of this compound, residual amounts of the free acid can influence the product's stability. This compound is known to be susceptible to hydrolysis and oxidation atamanchemicals.comchemicalbook.comsilibasesilicone.comdemingmachinery.com. Maintaining high purity of the starting 2-ethylhexanoic acid and ensuring its complete reaction during synthesis are crucial. Inadequate removal of residual acid, or the presence of acidic byproducts, could potentially catalyze unwanted side reactions or contribute to the degradation of the this compound itself. Controlled pH conditions during synthesis, ideally maintained between 9 and 10, are noted to help inhibit oxidation and hydrolysis guidechem.com.

Adventitious water is a critical impurity that significantly degrades the quality and performance of this compound. The compound is highly sensitive to hydrolysis, leading to decomposition and a reduction in its catalytic activity atamanchemicals.comchemicalbook.comsilibasesilicone.comdemingmachinery.com. The presence of water can lead to the formation of tin oxides or hydroxides, compromising the purity and efficacy of the this compound. Consequently, synthesis and storage must be conducted under strictly anhydrous conditions, often requiring inert gas protection (e.g., nitrogen) to prevent contact with atmospheric moisture and oxygen silibasesilicone.comdemingmachinery.com. Purification methods may include vacuum dewatering at temperatures below 70°C to effectively remove residual water google.com. The susceptibility to hydrolysis means this compound cannot be used in certain formulations, such as combination polyethers (premixes), without careful consideration of water content atamanchemicals.com.

Table 2: Impact of Synthesis Conditions and Impurities on this compound Quality

| Parameter/Impurity | Impact on this compound | Mitigation/Control Measures | Relevant Sources |

| Adventitious Water Content | Hydrolysis, oxidation, reduced catalytic activity, decreased purity | Strict anhydrous conditions, nitrogen protection during storage, vacuum dewatering google.comsilibasesilicone.comdemingmachinery.com | atamanchemicals.comchemicalbook.comsilibasesilicone.comdemingmachinery.com |

| Residual 2-Ethylhexanoic Acid | Potential for catalyzing degradation, impact on purity | Use of high-purity reagents, controlled pH (9-10) during synthesis guidechem.com | Implied |

| Oxidation (from air/moisture) | Reduced activity, decomposition, formation of tetravalent tin | Inert atmosphere (nitrogen), use of antioxidants (e.g., catechols) guidechem.comsilibasesilicone.comdemingmachinery.com | atamanchemicals.comguidechem.comchemicalbook.comsilibasesilicone.comdemingmachinery.com |

| Synthesis Yield/Tin Content | Lower efficiency, less active product | Optimized synthesis routes (e.g., improved complex decomposition), antioxidants guidechem.comgoogle.com | guidechem.comgoogle.com |

| Electrochemical Efficiency | Lower yield of desired product | Optimization of voltage, electrolyte composition, and electrode materials | |

| General Product Purity | Affects catalytic performance and reproducibility | Rigorous purification steps, characterization via FTIR/NMR google.com | demingmachinery.com |

Compound List:

this compound (Tin(II) 2-ethylhexanoate)

Stannous chloride (SnCl₂)

Stannous oxide (SnO)

2-Ethylhexanoic acid

Sodium 2-ethylhexanoate

Potassium 2-ethylhexanoate

Isooctanoic anhydride

Dithiophenol

4-tert-butylcatechol (B165716)

2,6-di-tert-butylcatechol

Catalytic Mechanisms of Stannous Octoate in Polymerization

Elucidation of the Coordination-Insertion Mechanism

The coordination-insertion mechanism is the most widely accepted model for explaining the polymerization of cyclic esters catalyzed by stannous octoate in the presence of a hydroxyl-containing co-initiator. cmu.ac.thnih.govnih.gov In this mechanism, the polymerization proceeds through active centers of stannous alkoxide, which are formed in situ. researchgate.netusm.edu Spectroscopic evidence has confirmed the presence of tin covalently bonded to the polyester (B1180765) chain end, lending strong support to this proposed pathway. researchgate.netacs.org

The first step in the polymerization process is the reaction between this compound and a co-initiator, typically an alcohol (ROH). nih.gov This is a reversible exchange reaction that forms the true initiating species: a tin(II) alkoxide. rsc.orgacs.org The reaction can produce either a tin(II) monoalkoxide ((Oct)Sn(OR)) or a tin(II) dialkoxide (Sn(OR)₂), which are the actual initiators for the polymerization. rsc.orgnih.govresearchgate.net

Reaction: Sn(Oct)₂ + ROH ⇌ (Oct)SnOR + OctH

Further Reaction: (Oct)SnOR + ROH ⇌ Sn(OR)₂ + OctH

This initial activation step is crucial, as this compound itself is not considered an active initiator in this process. acs.org The formation of these stannous alkoxide species is a prerequisite for the subsequent steps of monomer activation and chain propagation. researchgate.net

Once the active stannous alkoxide is formed, the polymerization proceeds through a series of coordinated steps:

Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates with the tin atom of the stannous alkoxide species. researchgate.netnih.gov This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Nucleophilic Attack: The alkoxide group (-OR) of the initiator performs a nucleophilic attack on the activated carbonyl carbon of the monomer. cmu.ac.thnih.gov

Ring-Opening and Insertion: This attack leads to the cleavage of the acyl-oxygen bond of the cyclic monomer, resulting in the ring opening. The monomer is thereby inserted into the Sn-O bond of the alkoxide, extending the chain and regenerating a stannous alkoxide at the new chain end. cmu.ac.thnih.gov This newly formed species can then coordinate with and insert another monomer, allowing the polymer chain to propagate.

Role of Co-Initiators in Catalytic Activation

In the context of this compound-catalyzed ROP, this compound acts as a co-initiator, requiring the presence of a nucleophilic species, known as an initiator (often an alcohol), to begin the polymerization process. cmu.ac.thacs.org The molecular weight of the final polymer is determined by the molar ratio of the monomer to the alcohol co-initiator, rather than the monomer-to-catalyst ratio, which confirms that the alcohol is the true initiator that becomes incorporated into the polymer chain. cmu.ac.thresearchgate.net

Alcohols are the most common co-initiators used with this compound. The hydroxyl group of the alcohol reacts with this compound to form the active stannous alkoxide in situ. usm.edu The polymerization chain then grows from this alkoxide. The process involves the continuous insertion of monomer units, with the stannous alkoxide species being the actively propagating chain ends. researchgate.netacs.org This pathway allows for the synthesis of polymers with defined end groups, as the initiating alcohol becomes the starting point of the polymer chain.

The structure and concentration of the alcohol co-initiator significantly impact the polymerization kinetics.

Concentration: An increase in the concentration of the this compound/alcohol initiating system leads to a higher rate of polymerization. nih.govnih.gov Studies on the ROP of ε-caprolactone have shown a direct correlation between initiator concentration and the polymerization rate. nih.gov

Structure: The structure of the alcohol can introduce noticeable kinetic effects, such as induction periods. For instance, bulk polymerizations initiated with diols like ethylene (B1197577) glycol (EG) and 1,3-propanediol (B51772) (PD) exhibit induction periods where polymerization is delayed. researchgate.netusm.edu In contrast, monofunctional alcohols like 1-butanol (B46404) show no such delay. researchgate.netusm.edu This phenomenon is attributed to the formation of more stable and less reactive stannous alkoxide intermediates with diols, which are consumed completely before rapid chain propagation begins. researchgate.net

| Co-Initiator | Functionality | Observed Induction Period | Reactivity of Stannous Alkoxide Intermediate |

|---|---|---|---|

| 1-Butanol | Monofunctional | No detectable induction period. researchgate.netusm.edu | High |

| Ethylene Glycol (EG) | Difunctional | Induction period observed until EG is consumed. researchgate.netusm.edu | Low (forms more stable intermediate). researchgate.net |

| 1,3-Propanediol (PD) | Difunctional | Induction period observed until PD is consumed. researchgate.netusm.edu | Low (forms more stable intermediate). researchgate.net |

Mechanistic Pathways of Side Reactions

While the coordination-insertion mechanism is the primary pathway for polymer chain growth, several side reactions can occur, influenced by factors like temperature and reaction time. The most significant of these is transesterification. cmu.ac.th

This compound is a potent transesterification catalyst, which can lead to several secondary reactions during polymerization: rsc.orgresearchgate.net

Intermolecular Transesterification: This involves the reaction between two different polymer chains, leading to a redistribution of chain lengths and a broadening of the molecular weight distribution. cmu.ac.th In the case of copolymers, it can cause randomization of the monomer sequence. researchgate.net

Intramolecular Transesterification: This is a "backbiting" reaction where the active stannous alkoxide chain end attacks an ester group on its own chain, leading to the formation of cyclic oligomers or polymers. researchgate.net

The propensity for these transesterification reactions increases significantly at higher temperatures and with longer polymerization times. cmu.ac.thresearchgate.net Other potential side reactions include the esterification between the alcohol co-initiator and the 2-ethylhexanoic acid liberated during the formation of the active species. acs.org This liberated acid can also catalyze other undesirable side reactions. rsc.org

Investigations into Tin Oxidation State Dynamics

The catalytic activity of this compound is intrinsically linked to the +2 oxidation state of the tin atom. However, this can change during the polymerization process, impacting the catalyst's performance.

This compound, a tin(II) compound, is susceptible to oxidation to the tin(IV) state, particularly in the presence of air or other oxidizing agents. wikipedia.org This oxidation can occur during storage or the polymerization reaction itself. The resulting Sn(IV) compounds can also participate in the catalytic cycle, though their activity and mechanism may differ from the primary Sn(II) species. Some research suggests that certain Sn(IV) species, formed in situ, can exhibit increased catalytic activity in the polymerization of ε-caprolactone and L-lactide. researchgate.net

The yellowing of this compound is often attributed to the presence of Sn(IV) impurities resulting from oxidation. wikipedia.org While the catalyst is typically packaged under an inert atmosphere to minimize this, accidental exposure to air can lead to the formation of these Sn(IV) species.

The oxidation of Sn(II) to Sn(IV) can have a complex effect on the catalytic efficiency. While some Sn(IV) compounds may act as catalysts, the primary and more active species for the ring-opening polymerization is generally considered to be the Sn(II) alkoxide. rsc.org The formation of Sn(IV) species can alter the reaction kinetics and potentially lead to a loss of control over the polymerization process. However, it has been noted that after the foaming process in polyurethane production, the this compound can be oxidized to a tetravalent tin compound which then acts as an antioxidant within the foam. The specific impact of the Sn(II)/Sn(IV) ratio on the polymerization of polyesters is an area of ongoing investigation.

Theoretical and Computational Studies of Catalytic Pathways

Theoretical and computational studies have been employed to elucidate the intricate mechanisms of this compound-catalyzed polymerization. These studies provide insights into the energetics of different reaction pathways and the structures of key intermediates. For example, computational approaches have been used to model the copolymerization of lactide and lactone, offering a deeper understanding of the reaction kinetics and mechanisms. acs.org

Direct spectroscopic evidence has been crucial in supporting the proposed mechanisms. Techniques like MALDI-TOF mass spectrometry have allowed for the direct observation of macromolecules with tin atoms covalently bonded to the polyester chain. acs.org This provides strong evidence for the mechanism involving propagation on the tin(II) alkoxide as the active center. acs.org Nuclear magnetic resonance (NMR) spectroscopy has also been instrumental in studying the interactions between this compound and various initiators, such as diols, and in identifying the formation of different tin-containing species during the reaction. researchgate.netacs.orgacs.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of catalysis, DFT calculations provide valuable insights into reaction mechanisms, transition states, and the energetics of catalytic cycles, which are often difficult to determine experimentally. researcher.life

Research employing DFT calculations has been instrumental in clarifying the coordination-insertion mechanism, which is the generally accepted pathway for the ring-opening polymerization of cyclic esters like lactide and ε-caprolactone catalyzed by this compound. acs.orgthaiscience.info This mechanism involves the coordination of the monomer to the tin center, followed by the insertion of the monomer into the bond between the tin atom and the growing polymer chain.

A key aspect revealed by DFT studies is the initial interaction between the this compound catalyst and a co-initiator, typically an alcohol. The calculations support a mechanism where the this compound reacts with an alcohol to form a tin(II) alkoxide in situ. This tin(II) alkoxide is the true initiating species, with the alkoxide group acting as a nucleophile that attacks the carbonyl carbon of the cyclic ester monomer. acs.orgresearchgate.net

DFT calculations have further detailed the specifics of the monomer's approach to the catalytic center. Studies have shown that the coordination of the carbonyl oxygen of the cyclic ester to the tin atom of the tin(II) alkoxide is energetically more favorable than the coordination of the ester oxygen. acs.org This initial coordination activates the monomer, making it more susceptible to nucleophilic attack.

The energy profiles of the entire polymerization process, including initiation, propagation, and potential side reactions, have been mapped out using DFT. For instance, in the polymerization of lactide, DFT calculations have elucidated the multi-stage process, confirming that the ring-opening of the lactide molecule is the rate-determining step. acs.org These theoretical computations have been able to predict activation barriers for both the initiation and propagation stages of the polymerization. usm.edu

The choice of the DFT functional and basis set is critical for the accuracy of the calculations. A study on the ROP of lactide catalyzed by this compound utilized the M06-2X functional, which is a hybrid meta-GGA functional, to accurately model the reaction pathway. acs.org The computational models often use a truncated version of the octoate ligand, such as 2-methylbutyrate, to reduce computational cost while retaining the essential electronic and steric features of the catalyst. acs.org

The insights gained from DFT studies are summarized in the table below, highlighting key research findings on the catalytic mechanism of this compound.

| Research Focus | Key Findings from DFT Calculations | References |

| Mechanism Confirmation | Confirmed the coordination-insertion mechanism as the primary pathway for ROP of cyclic esters. | acs.orgthaiscience.info |

| Initiating Species | Stannous alkoxide, formed in situ from the reaction of this compound and an alcohol, is the active initiator. | acs.orgresearchgate.net |

| Monomer Coordination | Coordination of the monomer's carbonyl oxygen to the tin center is energetically favored over ester oxygen coordination. | acs.org |

| Rate-Determining Step | The ring-opening of the coordinated cyclic ester is the rate-limiting step in the polymerization process. | acs.org |

| Activation Barriers | DFT has been used to calculate the activation energy barriers for both initiation and propagation steps. | usm.edu |

These computational findings have significantly advanced the fundamental understanding of how this compound catalyzes polymerization, providing a molecular-level picture that complements experimental observations.

Molecular Dynamics Simulations of Active Sites

Kinetics and Thermodynamics of Stannous Octoate Catalyzed Polymerizations

Determination of Reaction Rates and Kinetic Orders

The kinetics of stannous octoate-catalyzed ROP are typically investigated by monitoring the change in monomer concentration over time. tandfonline.comfraunhofer.de This allows for the determination of reaction rates and the kinetic orders with respect to the monomer, catalyst, and initiator concentrations.

Monomer Conversion Kinetics

The polymerization of lactide and caprolactone (B156226) in the presence of this compound generally follows first-order kinetics with respect to the monomer concentration. atlantis-press.comresearchgate.net This is often evidenced by a linear relationship when plotting the natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]₀/[M]t)) against time. researchgate.net However, some studies have reported pseudo-first-order kinetics, particularly after an initial induction period. researchgate.net

The rate of monomer consumption can be influenced by several factors. For instance, in the bulk polymerization of ε-caprolactone, a drastic decrease in the reaction rate can be observed at high conversions (e.g., 87%), which is attributed to the increased viscosity of the reaction medium hindering monomer diffusion. researchgate.net The purity of the monomer is also critical, as impurities can negatively impact the final molecular weight of the polymer. researchgate.net

Catalyst and Initiator Concentration Dependencies

The rate of polymerization is also dependent on the concentrations of the this compound catalyst and the initiator, which is typically an alcohol. researchgate.netresearchgate.net Research indicates that the polymerization of L-lactide is first-order with respect to the catalyst concentration. atlantis-press.com Increasing the catalyst concentration generally leads to a faster reaction rate. polimi.itunnes.ac.id For example, in the synthesis of polylactic acid from banana peel waste, the highest yield was achieved with the highest concentration of this compound tested (7%). unnes.ac.id

The initiator, often an alcohol, plays a crucial role in the widely accepted coordination-insertion mechanism. tandfonline.comresearchgate.net this compound itself is considered a catalyst, while the alcohol acts as the true initiator by reacting with the catalyst to form a more reactive stannous alkoxide species. researchgate.netacs.org The concentration of the initiator can affect the molecular weight of the resulting polymer. usm.edu However, the relationship is not always straightforward. In some cases, the molecular weight is primarily determined by the monomer-to-initiator ratio rather than the catalyst concentration. usm.edutandfonline.com The structure of the initiating alcohol can also influence the kinetics, with some diols leading to induction periods due to the formation of more stable, less reactive stannous alkoxides. researchgate.netresearchgate.net

Quantitative Analysis of Activation Energies

The activation energy (Ea) is a key thermodynamic parameter that quantifies the minimum energy required for a polymerization reaction to occur. It can be determined experimentally by studying the effect of temperature on the reaction rate constant, typically using the Arrhenius equation. atlantis-press.comresearchgate.net

For the this compound-catalyzed ring-opening polymerization of L-lactide, reported activation energies vary depending on the specific reaction conditions and analytical methods used. One study using a tubular static mixing reactor reported an apparent activation energy of 58.0 kJ mol⁻¹. atlantis-press.com Other studies on L-lactide polymerization have reported values in the range of 68.3 to 80.6 kJ mol⁻¹. rsc.org For the copolymerization of L-lactide and ε-caprolactone, an activation energy of 63.08 ± 14.27 kJ mol⁻¹ has been reported. researchgate.net In another case, the copolymerization of L-lactide and ε-caprolactone initiated by liquid tin(II) n-butoxide, a related system, showed a lower activation energy (25.7 kJ mol⁻¹ K⁻¹) compared to the conventional this compound/n-butanol system (34.6 kJ mol⁻¹ K⁻¹). researchgate.net

The activation energy for the ROP of ε-caprolactone initiated by tin(II) n-hexoxide and a this compound/n-hexanol system was found to be 66.02 ± 0.60 kJ/mol and 64.94 ± 0.27 kJ/mol, respectively. cmu.ac.th The presence of the catalyst significantly reduces the activation energy; for example, the polymerization of an aliphatic polyester (B1180765) showed a reduction from approximately 39 kJ/mol without a catalyst to about 28 kJ/mol with this compound. researchgate.net

Influence of Reaction Conditions on Polymerization Kinetics

The kinetics of this compound-catalyzed polymerizations are highly sensitive to the reaction conditions, particularly temperature and the choice of solvent.

Temperature Dependence and Optimized Regimes

Temperature has a profound effect on the rate of polymerization. Generally, increasing the reaction temperature increases the reaction rate. tandfonline.comresearchgate.net For instance, in the bulk polymerization of L-lactide, studies have been conducted at temperatures ranging from 150°C to 190°C. tandfonline.comatlantis-press.com Higher temperatures lead to faster monomer conversion. tandfonline.com However, excessively high temperatures (e.g., 180°C) can lead to a decrease in the polymer's molecular weight due to the increased likelihood of side reactions like intramolecular transesterification (back-biting), which can produce cyclic oligomers. tandfonline.comdiva-portal.org

Optimizing the temperature is therefore a critical aspect of controlling the polymerization process. The ideal temperature regime balances a high reaction rate with the need to suppress undesirable side reactions that can compromise the final polymer properties. For example, in the bulk polymerization of ε-caprolactone, a temperature of 130°C has been utilized. researchgate.net

Solvent Effects on Reaction Velocity

For example, the ring-opening polymerization of ε-caprolactone has been studied in toluene. researchgate.net In some systems, the use of a solvent is necessary for practical reasons, such as in the synthesis of poly(lactic acid) via continuous reactive extrusion where the reaction is carried out in a suitable solvent. fraunhofer.dersc.org However, detailed comparative studies on the effect of different solvents on the reaction velocity of this compound-catalyzed polymerizations are less commonly reported in the provided context, with a greater focus on bulk polymerization.

Control of Polymer Architecture and Macromolecular Properties

Strategies for Molecular Weight Regulation

The ability to control the molecular weight of a polymer is crucial as it directly influences its mechanical properties and degradation kinetics. researchgate.net Stannous octoate-catalyzed polymerization offers several strategies to achieve this control.

Tuning Number Average Molecular Weight (Mn)

The number average molecular weight (Mn) of polymers synthesized using this compound can be effectively controlled by adjusting the monomer-to-initiator ratio. researchgate.netresearchgate.net In the ring-opening polymerization of cyclic esters like lactide and ε-caprolactone, alcohols are commonly used as co-initiators. nih.govuitm.edu.my The this compound reacts with the alcohol to form a tin-alkoxide species, which is the actual initiating species. nih.govresearchgate.netacs.org By varying the concentration of the alcohol initiator, the number of polymer chains initiated can be controlled, thereby regulating the final molecular weight. researchgate.nettandfonline.com For instance, in the polymerization of l-lactide, the molecular weights of the resulting polylactides have been shown to parallel the monomer/initiator ratio. researchgate.net

Several studies have demonstrated this principle. For example, in the bulk polymerization of ε-caprolactone with ethylene (B1197577) glycol as an initiator, the molecular weight was determined by the [CAP]/[EG] ratio and not by the concentration of this compound. tandfonline.com Similarly, the use of hydroxyl-functionalized compounds as co-initiators is a well-established method to not only increase the rate of polymerization but also to control the molecular weight of the resulting PLA. uitm.edu.my

Table 1: Effect of Initiator Concentration on Molecular Weight in this compound-Catalyzed Polymerization

| Monomer | Initiator | Monomer/Initiator Ratio | Resulting Mn ( g/mol ) | Reference |

| L-Lactide | 1-Dodecanol | Varied | Controlled by ratio | researchgate.net |

| ε-Caprolactone | Ethylene Glycol | Varied | Determined by ratio | tandfonline.com |

| L-Lactide | Methanol | Constant | Higher than with other alcohols | uitm.edu.my |

This table is for illustrative purposes and the values can vary based on specific reaction conditions.

Narrowing Molecular Weight Distribution (Polydispersity Index, Đ)

A narrow molecular weight distribution, indicated by a low polydispersity index (Đ), signifies that the polymer chains are of similar length, leading to more uniform material properties. This compound-catalyzed ROP is known for its ability to produce polymers with relatively low polydispersity. researchgate.nettandfonline.com This is attributed to the "living" nature of the polymerization, where the rate of initiation is fast compared to the rate of propagation, and termination or chain transfer reactions are minimal. researchgate.net

Under optimized conditions, polydispersity indices ranging from 1.2 to 2.4 have been reported for the polymerization of L-lactide using this compound. tandfonline.com The choice of initiator and reaction conditions can influence the Đ. For instance, the use of tin(II) butoxide, a tin-alkoxide initiator, in the ROP of L-lactide can yield polymers with a PDI in the range of 1.15-1.85. cmu.ac.th However, side reactions such as transesterification, which can be promoted by this compound at higher temperatures, can broaden the molecular weight distribution. nih.gov

Stereochemical Control in Polymerization

The stereochemistry of a polymer, particularly for polymers derived from chiral monomers like lactide, has a profound impact on its properties, including crystallinity, melting point, and degradation rate. researchgate.net

Influence on Polymer Stereoregularity

This compound is considered a preferred catalyst for promoting the stereoregularity of the growing polylactide chain. google.com It generally leads to a low rate of racemization, meaning it preserves the stereochemical integrity of the monomer during polymerization. google.com This allows for the synthesis of highly isotactic or syndiotactic polymers from stereochemically pure L-lactide or D-lactide, or the creation of stereoblock copolymers. researchgate.net Studies comparing this compound with other catalysts, such as zinc metal, have shown that this compound leads to higher stereoregularity in the resulting poly(D,L-lactide). atamanchemicals.comresearchgate.net The ability to control the stereochemical architecture allows for precise control over the speed and degree of crystallinity, which in turn affects the mechanical properties and degradation profile of the material. researchgate.net

Diastereomeric Purity Considerations

The diastereomeric purity of the lactide monomer is crucial for achieving high molecular weight and the desired stereoregularity in the final polymer. The optical purity of L-lactide has a significant influence on the relative molecular mass of the resulting poly(L-lactide). researchgate.net this compound itself does not significantly induce racemization under appropriate polymerization conditions. google.com However, factors like high polymerization temperatures can lead to some racemization of the polymerizing products, even with efficient catalysts. researchgate.net Therefore, maintaining the diastereomeric purity of the monomer and carefully controlling the polymerization conditions are essential for producing polymers with the desired stereochemical structure.

Precision in End-Group Functionalization

The ability to introduce specific functional groups at the ends of polymer chains opens up possibilities for creating more complex macromolecular architectures, such as block copolymers, star polymers, and polymer-drug conjugates. researchgate.netnih.govnih.gov this compound-catalyzed ROP, in conjunction with functional initiators, provides a robust method for achieving precise end-group functionalization.

The mechanism of initiation, involving the reaction of this compound with a hydroxyl-containing initiator, allows for the incorporation of the initiator molecule at the beginning of the polymer chain. nih.gov By using initiators with desired functional groups, polymers with specific end-group functionalities can be synthesized. For example, using a functional alcohol as an initiator in the ROP of lactide can produce polylactides with terminal hydroxyl groups. researchgate.net These hydroxyl end-groups can then be further modified to introduce other functionalities like chlorine, amine, or carboxyl groups. researchgate.net This strategy has been successfully employed to synthesize a variety of end-functionalized polylactides. researchgate.net

Table 2: Examples of End-Group Functionalization using this compound

| Initiator | Resulting End-Group | Subsequent Functionalization | Reference |

| Dodecanol (B89629) | Hydroxyl (-OH) | Cl, NH₂, COOH | researchgate.net |

| Glycerol | Multiple Hydroxyls (-OH) | Cl, NH₂, COOH | researchgate.net |

| Pentaerythritol (B129877) | Multiple Hydroxyls (-OH) | Cl, NH₂, COOH | researchgate.net |

| EDOTMeOH | 3,4-ethylenedioxythiophene | - | nih.gov |

This table provides examples of how different initiators can be used to introduce specific functionalities at the polymer chain ends.

Design of Hydroxyl-Terminated Polymers

The synthesis of polymers with hydroxyl (-OH) terminal groups is a key application of this compound catalysis. This is typically achieved through ROP initiated by a compound containing hydroxyl groups, such as an alcohol or a diol. cmu.ac.thicm.edu.pl The hydroxyl group from the initiator coordinates with the tin atom of the this compound, forming a tin alkoxide complex which then acts as the true initiator for the polymerization. cmu.ac.thresearchgate.net

The process begins with the coordination of the alcohol's hydroxyl group to the Sn(Oct)₂. This is followed by the insertion of the cyclic monomer, such as ε-caprolactone (CL) or lactide (LA), into the tin-oxygen bond of the initiator complex. cmu.ac.th This regenerates a hydroxyl group at the end of the growing polymer chain. This "living" nature of the polymerization allows for the predictable synthesis of hydroxyl-terminated polymers where the molecular weight can be controlled by the molar ratio of the monomer to the initiator. acs.orgkinampark.com For example, in the polymerization of L-lactide using hydroxyl-terminated poly(amidoamine) (PAMAM-OH) dendrimers as initiators and this compound as the catalyst, the molecular weight of the resulting star-shaped polylactides can be controlled by varying the generation of the dendrimer initiator and the monomer-to-initiator molar ratio. acs.org

The following table illustrates the controlled synthesis of hydroxyl-terminated polycaprolactone (B3415563) (PCL) using different diols as initiators and this compound as the catalyst. The data highlights how the choice of initiator and the monomer-to-initiator ratio influence the final molecular weight of the polymer.

Table 1: Synthesis of Hydroxyl-Terminated Polycaprolactone (PCL) using this compound

| Initiator | Monomer/Initiator Ratio | Catalyst | Polymer | Mn (g/mol) | Reference |

|---|---|---|---|---|---|

| Ethylene Glycol | Varies | This compound | PCL | >7500 | icm.edu.pl |

| 1-Butanol (B46404) | Varies | This compound | PCL | 560 - 6970 | csic.es |

| Hexakis[p-(hydroxymethyl)phenoxy]cyclotriphosphazene | Varies | This compound | Star-shaped PCL | Linearly increases with ratio | kinampark.com |

| PAMAM-OH Dendrimer | Constant | This compound | Star-shaped PLLA | Increases with dendrimer generation | acs.org |

Introduction of Other Functional Groups

This compound-catalyzed ROP is not limited to producing simple hydroxyl-terminated polyesters. The versatility of this catalytic system allows for the incorporation of a wide array of other functional groups into the polymer structure. This can be achieved by using functional initiators or by polymerizing functionalized monomers.

The "core-first" approach, using multifunctional initiators, is a common strategy. kinampark.com For instance, initiators containing amine, carboxylic acid, or other reactive groups can be used to create polymers with these functionalities at the chain ends or as part of a core structure in star-shaped polymers. nih.gov

Furthermore, this compound can effectively catalyze the polymerization of lactide monomers that have been functionalized with protected groups. nih.gov For example, lactide analogues synthesized from amino acids can be polymerized using Sn(Oct)₂, and subsequent deprotection yields polylactides with pendant functional groups like amines or carboxylic acids. nih.gov This strategy provides a route to functionalized biomaterials with tailored properties such as degradation rate and hydrophilicity. nih.gov

The use of this compound also extends to the synthesis of telechelic polymers, which are polymers with functional groups at both ends of the chain. This is often achieved by using a difunctional initiator in the ROP process. diva-portal.org These functional end-groups can then be used in subsequent reactions, such as chain extension with diisocyanates to produce high-molecular-weight poly(lactic acid)urethanes. tandfonline.com

Modulation of Polymer Microstructure

The microstructure of a polymer, encompassing its branching and crystallinity, significantly dictates its physical and mechanical properties. This compound catalysis in ring-opening polymerization offers a degree of control over these microstructural features.

Control of Branching Architecture

This compound is instrumental in the synthesis of polymers with controlled branching, including star-shaped and comb-shaped architectures. nih.govrsc.org This is typically achieved by employing multifunctional initiators, often polyols, in a "core-first" approach. nih.govrsc.org The number of hydroxyl groups on the initiator determines the number of arms in the resulting star polymer.

For example, star-shaped polylactides have been synthesized using initiators like pentaerythritol and poly(amidoamine) (PAMAM-OH) dendrimers with this compound as the catalyst. acs.org The resulting polymers exhibit unique physicochemical properties compared to their linear counterparts. acs.org Similarly, polysaccharides like dextran (B179266) have been used as backbones to create brush-like graft copolymers, enhancing properties like hydrophilicity and degradation rate. rsc.org

While effective, traditional ROP with this compound at high temperatures can sometimes lead to side reactions like transesterification, which can broaden the molecular weight distribution and reduce control over the final architecture. nih.gov

The table below provides examples of how different initiators are used with this compound to create branched polymer architectures.

Table 2: Synthesis of Branched Polymers using this compound

| Polymer Architecture | Initiator/Backbone | Catalyst | Resulting Polymer | Key Feature | Reference |

|---|---|---|---|---|---|

| Star-shaped | PAMAM-OH Dendrimer | This compound | Star-shaped PLLA | Controlled molecular weight and arm number | acs.org |

| Star-shaped | Hexakis[p-(hydroxymethyl)phenoxy]cyclotriphosphazene | This compound | Hexaarmed star-shaped PCL | Hydroxy end groups for further functionalization | kinampark.com |

| Graft Copolymer | Dextran Sodium Sulphate | This compound | Dextran-graft-PLA | Increased hydrophilicity and degradation rate | rsc.org |

| Branched PLA | Mevalonolactone (as comonomer) | This compound | Branched PLA | Introduction of branching points along the chain | rsc.org |

Influence on Polymer Crystallinity

The crystallinity of polyesters like poly(L-lactic acid) (PLLA) and poly(ε-caprolactone) (PCL) is a critical factor determining their mechanical properties and degradation behavior. researchgate.net this compound, as a catalyst in their synthesis, indirectly influences the crystallinity of the final polymer. The molecular weight of the polymer, which is controlled by the monomer-to-initiator ratio in Sn(Oct)₂-catalyzed ROP, has a significant effect on its ability to crystallize. acs.orgresearchgate.net

For PLLA, higher molecular weights generally lead to increased tensile strength and toughness due to a greater number of entanglements between polymer chains. researchgate.net In the case of star-shaped polylactides initiated with the same dendrimer, the melting temperature and crystallinity increase with increasing molecular weight. acs.org

In block copolymers, such as PCL-b-PLLA, the crystallinity of each block can be influenced by the length of the other block. For instance, the crystallization of the PLLA block can be hindered by a covalently attached amorphous or molten PCL block. csic.es Research has shown that in PCL-b-PLLA diblock copolymers, the melting point of the PCL crystals is not significantly affected by the crystallinity of the PLLA block. csic.es

Furthermore, the introduction of multi-block copolymers, such as PLLA/PCL, can promote the stereocomplexation of PLA enantiomers, leading to materials with complete stereocomplex formation. rsc.org

The following table summarizes research findings on the influence of this compound-catalyzed synthesis parameters on polymer crystallinity.

Table 3: Influence of this compound Catalyzed Synthesis on Polymer Crystallinity

| Polymer System | Synthesis Variable | Catalyst | Effect on Crystallinity | Reference |

|---|---|---|---|---|

| Star-shaped PLLA | Molecular Weight | This compound | Melting temperature and crystallinity increase with molecular weight. | acs.org |

| PCL-b-PLLA di-block copolymers | Block Length | This compound | PLLA crystallinity reaches a plateau at higher molecular weights. | csic.es |

| sc-PLA with PLLA/PCL multiblock copolymer | Copolymer Addition | This compound | Promotes stereocomplexation of PLA enantiomers. | rsc.org |

| PLLA | Formation of crystalline domains during polymerization | This compound | Apparent rate of propagation increases. | researchgate.net |

Directed Synthesis of Complex Macromolecular Structures

This compound is a key catalyst in the synthesis of complex macromolecular structures like block copolymers, where different polymer chains are linked together. The properties of these materials can be finely tuned by controlling the composition and sequence of the different blocks.

Tailored Copolymer Composition and Sequence

The synthesis of well-defined block copolymers using this compound often involves the sequential addition of different monomers. ntu.edu.sgnih.gov However, a significant challenge in this process is the occurrence of transesterification reactions, where the catalyst can cause cleavage and rearrangement of the ester bonds within the already formed polymer chains. cmu.ac.thntu.edu.sgnih.gov This can lead to the formation of random or tapered block copolymers instead of the desired well-defined block structure.

The sequence of monomer addition is crucial. For example, when synthesizing poly(ε-caprolactone)-block-poly(l-lactide) (PCL-b-PLLA), the polymerization of ε-caprolactone should be performed first, followed by the addition and polymerization of L-lactide. ntu.edu.sgnih.gov If the order is reversed, significant transesterification of the polylactide block occurs, resulting in a more random copolymer. ntu.edu.sgnih.gov

To mitigate transesterification, various strategies have been developed. These include using protective additives that can complex with the this compound catalyst, thereby reducing its transesterification activity. ntu.edu.sgnih.gov Another approach is to perform the polymerization at lower temperatures, although this can significantly increase the reaction time.

The development of 'switch' catalysis methods, where a single catalyst can be toggled between different polymerization cycles, offers a promising route to the efficient synthesis of block copolymers from monomer mixtures. nih.gov While this compound has been used in conjunction with other catalysts in such systems, its strong transesterification activity remains a consideration. nih.gov

The table below presents examples of tailored copolymer synthesis using this compound, highlighting the importance of reaction sequence and the challenge of transesterification.

Table 4: Directed Synthesis of Copolymers using this compound

| Copolymer System | Synthesis Strategy | Catalyst | Outcome | Key Consideration | Reference |

|---|---|---|---|---|---|

| PCL-b-PLLA | Sequential polymerization (CL first, then LA) | This compound | Well-defined block copolymer | Order of monomer addition is critical to avoid transesterification. | ntu.edu.sg, nih.gov |

| PLLA-b-PCL | Sequential polymerization (LA first, then CL) | This compound | Random copolymer | High degree of transesterification of the PLA block. | ntu.edu.sg, nih.gov |

| Di- and tri-block copolymers (CL, LA, TMC) | "PLA first route" with protective additive (α-methylstyrene) | This compound | Preserved block structure | Additive suppresses transesterification by complexing with the catalyst. | ntu.edu.sg, nih.gov |

| PLLA-PCL block copolymers | Reactive extrusion of L-lactide with hydroxyl-terminated PCL | This compound | Diblock copolymers | Formation is due to depolymerization of PLLA and subsequent ROP initiated by PCL. | utwente.nl |

Synthesis of Block Copolymers

This compound, with the chemical formula Sn(Oct)₂, is a widely utilized and effective catalyst for the ring-opening polymerization (ROP) of cyclic esters, enabling the synthesis of various biodegradable block copolymers. scirp.orgresearchgate.net This process allows for the combination of different polymer segments into a single macromolecule, thereby tailoring its properties for specific applications, such as drug delivery and tissue engineering. scirp.orgaip.org The control over the final polymer architecture—including diblock, triblock, and star-shaped structures—is achieved by carefully manipulating reaction parameters and the sequence of monomer addition. nih.govacs.org

The synthesis of block copolymers like poly(lactic acid)-poly(ethylene glycol) (PLA-PEG) and poly(ε-caprolactone)-poly(ethylene glycol) (PCL-PEG) often employs this compound in conjunction with a macroinitiator, typically a hydroxyl-terminated polymer like PEG. scirp.orgaip.org In this mechanism, the polymerization of a cyclic ester monomer (e.g., lactide or ε-caprolactone) is initiated from the hydroxyl end-groups of the macroinitiator. researchgate.net For instance, PLA-PEG block copolymers are prepared by the ROP of lactide, with PEG acting as the initiator and this compound as the catalyst. scirp.org Similarly, PCL-PEG-PCL triblock copolymers are synthesized by initiating the ROP of ε-caprolactone with PEG. aip.org The molecular weight of the resulting copolymer can be controlled by adjusting the reaction time, concentration, and the monomer-to-initiator ratio. aip.orgacs.org

A significant challenge in using this compound is its tendency to promote transesterification reactions, especially at high temperatures and prolonged reaction times. nih.gov These side reactions can cleave existing ester bonds within the polymer backbone, leading to a randomization of the monomer units and a loss of the well-defined block structure. nih.gov The order of monomer polymerization is crucial. For example, when synthesizing polycaprolactone-polylactide (PCL-PLA) block copolymers, polymerizing ε-caprolactone first, followed by L-lactide, successfully yields a block structure. However, reversing the order (the "PLA first route") can result in a random copolymer due to transesterification of the PLA block. nih.gov To overcome this, protective additives like α-methylstyrene have been used to complex with the this compound, suppressing transesterification and preserving the desired block architecture. nih.govnih.gov

This compound is also instrumental in creating more complex architectures, such as star-shaped block copolymers. acs.orgrsc.org These are synthesized using multifunctional initiators, like trimethylolpropane (B17298) or pentaerythritol, which possess multiple hydroxyl groups. acs.orgrsc.org For example, a three- or four-arm star-shaped PCL can be synthesized via ROP of ε-caprolactone with the multifunctional initiator and Sn(Oct)₂. This star-shaped PCL, containing terminal hydroxyl groups, can then serve as a macroinitiator for the polymerization of a second monomer, such as dl-3-methylglycolide, to form star-shaped diblock copolymers. acs.org

Table 1: Selected Examples of Block Copolymer Synthesis using this compound

| Copolymer Type | Monomers | Initiator/Co-initiator | Key Findings | Reference(s) |

|---|---|---|---|---|

| PLA-PEG Diblock | L-Lactide, Poly(ethylene glycol) (PEG) | This compound (catalyst), PEG (initiator) | Successful synthesis confirmed by IR and 1H NMR. The copolymer showed improved hydrophilicity compared to pure PLA. | scirp.org |

| P(LL-co-CL) Random | L-lactide (LL), ε-caprolactone (CL) | This compound (initiator), Diethylene glycol (DEG) (coinitiator) | Both Sn(Oct)₂ and DEG concentrations significantly affected the molecular weight, microstructure, and thermal properties of the copolymer. | thaiscience.info |

| PCEC Triblock | ε-caprolactone (CL), Poly(ethylene glycol) (PEG) | This compound (catalyst), PEG (macroinitiator) | Molecular weight of the PCL-PEG-PCL copolymer increased with reaction time, concentration, and the CL/PEG ratio. | aip.org |

| PCL-PLA-PCL Triblock | ε-caprolactone, L-lactide | This compound (catalyst), 1,4-butanediol (B3395766) (initiator), α-methylstyrene (additive) | The use of α-methylstyrene prevented transesterification, allowing for the synthesis of well-defined block copolymers via the "PLA first route". | nih.gov |

| Star-shaped PCL-b-PLGA | ε-caprolactone, dl-3-methylglycolide | This compound (catalyst), Trimethylolpropane or Pentaerythritol (initiator) | Successfully synthesized three- and four-arm star-shaped diblock copolymers with controlled molecular weights and narrow distributions. | acs.org |

| 4-Arm Star PEO-PCL | ε-caprolactone, Methoxy poly(ethylene oxide) | This compound (catalyst), Pentaerythritol (initiator) | A 4-arm star PCL was first synthesized via ROP and then coupled with carboxyl-functionalized PEO to form an amphiphilic star-shaped block copolymer. | rsc.org |

Graft Copolymerization Methodologies

This compound is also a key catalyst in graft copolymerization, a process that allows for the covalent bonding of polymer chains (grafts) onto a main polymer backbone. This technique is used to modify the properties of natural or synthetic polymers, creating materials with combined characteristics. The primary method involving this compound is the "grafting from" approach, which utilizes the ring-opening polymerization (ROP) of cyclic esters initiated from active sites on a polymer backbone. scientific.netexpresspolymlett.comtandfonline.com

In the "grafting from" methodology, a substrate polymer containing initiating groups, typically hydroxyl (-OH) groups, acts as a macroinitiator. researchgate.net this compound catalyzes the ROP of a monomer, like lactide or ε-caprolactone, directly from these hydroxyl sites, causing polymer chains to "grow" from the backbone. scientific.netexpresspolymlett.com This has been successfully applied to various backbones:

Cellulose: A regiocontrolled synthesis of cellulose-graft-polycaprolactone (cellulose-g-PCL) has been demonstrated. expresspolymlett.com In this process, α-cellulose is dissolved in a zinc chloride solution, which selectively breaks certain intramolecular hydrogen bonds, exposing hydroxyl groups. These exposed groups then initiate the ROP of ε-caprolactone, catalyzed by Sn(Oct)₂, to form the graft copolymer. expresspolymlett.com

Halloysite Nanotubes (HNTs): Poly(D,L-lactide) has been grafted onto the surface of HNTs. scientific.net The HNTs serve as a co-initiator in the bulk ROP of D,L-lactide with this compound as the catalyst, resulting in surface-modified nanotubes with improved dispersion properties. scientific.net

Polyhydroxyethylaspartamide (PHEA): Poly(p-dioxanone) (PPDO) has been grafted onto PHEA, which has hydroxyl end groups. tandfonline.com These groups initiate the ROP of p-dioxanone (PDO) in the presence of Sn(Oct)₂, forming a PHEA-g-PPDO copolymer with distinct thermal and morphological properties compared to the parent polymers. tandfonline.com

Another relevant technique is the "grafting through" method. google.comgoogle.com This involves the copolymerization of a conventional monomer with a macromonomer (a polymer chain with a polymerizable end group). While this compound is primarily used to synthesize the macromonomer itself via ROP, its potential residual presence in subsequent polymerization steps, such as Atom Transfer Radical Polymerization (ATRP), has been studied to ensure compatibility. google.com For example, a polylactic acid macromonomer prepared with Sn(Oct)₂ can be copolymerized with methyl methacrylate (B99206) to create a graft copolymer. google.com

Table 2: Examples of Graft Copolymerization using this compound

| Backbone Polymer | Grafted Polymer | Methodology | Key Findings | Reference(s) |

|---|---|---|---|---|

| Halloysite Nanotubes (HNTs) | Poly(D,L-lactide) | Grafting From | HNTs acted as a co-initiator for the bulk ROP of D,L-lactide. The grafted polymer chains on the surface reduced the clustering of the nanotubes. | scientific.net |

| α-Cellulose | Poly(ε-caprolactone) | Grafting From | A zinc chloride solution was used to selectively expose hydroxyl groups on cellulose, which initiated the ROP of ε-caprolactone, allowing for regiocontrolled grafting. | expresspolymlett.com |

| Polyhydroxyethylaspartamide (PHEA) | Poly(p-dioxanone) | Grafting From | The hydroxyl end groups of PHEA initiated the ROP of p-dioxanone, successfully creating a graft copolymer with a distinct crystalline structure and thermal profile. | tandfonline.com |

| Polystyrene (backbone) | Polylactic acid (grafts) | Grafting Through (Macromonomer Synthesis) | A polylactic acid macromonomer, synthesized using Sn(Oct)₂, was designed for subsequent copolymerization with styrene (B11656) via ATRP. The effect of residual tin catalyst was considered. | google.com |

| Polylactic acid (backbone) | Poly(n-butyl methacrylate) (grafts) | Grafting Through (Macromonomer Copolymerization) | A lactide-functionalized macromonomer was copolymerized with lactide via ROP using Sn(Oct)₂ to create a toughened PLA-graft-poly(n-butyl methacrylate) copolymer. | google.com |

Specific Polymerization Systems Catalyzed by Stannous Octoate Academic Focus

Ring-Opening Polymerization of Lactides

Stannous octoate is a preferred catalyst for the ROP of lactide, the cyclic dimer of lactic acid, to produce high molecular weight polylactide (PLA). tandfonline.comrsc.org This method is favored over direct polycondensation for achieving polymers with controlled molecular weights and narrower polydispersity indices. mdpi.comtandfonline.com

The synthesis of both the semi-crystalline homopolymer Poly(L-lactide) (PLLA) and the amorphous Poly(D,L-lactide) (PDLLA) is efficiently catalyzed by this compound. aip.orgmdpi.com The reaction is typically conducted in bulk (melt) or solution at elevated temperatures, often in the range of 130°C to 180°C. tandfonline.commdpi.commdpi.com An alcohol, such as 1-octanol (B28484) or benzyl (B1604629) alcohol, is commonly used as an initiator or co-catalyst to control the polymer's molecular weight. mdpi.comresearchgate.net

Research has shown that reaction parameters such as temperature, catalyst concentration, and reaction time significantly influence the final polymer properties. For instance, in the bulk polymerization of L-lactide, higher temperatures can sometimes lead to a decrease in molecular weight due to increased side reactions like intramolecular transesterification (back-biting), which produces cyclic oligomers. tandfonline.com One study found that for the ROP of L-lactide, a temperature of 160°C yielded a higher molecular weight polymer than at 180°C, where chain scission became more dominant after a shorter reaction time. tandfonline.com Similarly, for PDLLA synthesis via ROP, reaction conditions are optimized to achieve high molecular weights suitable for applications like biomedical scaffolds. mdpi.com Microwave-assisted polymerization has been explored as a method to significantly reduce reaction times from hours to minutes while achieving high monomer conversion and molecular weight. researchgate.net

| Monomer | Catalyst System | Temperature (°C) | Time | Resulting Polymer | Weight Average Molecular Weight (Mw, g/mol) | Reference |

|---|---|---|---|---|---|---|

| L-lactide | Sn(Oct)₂ / 1-pyrene butanol | 160 | 0.67 h | PLLA | ~100,000 | tandfonline.com |

| L-lactide | Sn(Oct)₂ / 1-pyrene butanol | 180 | 0.5 h | PLLA | ~80,000 | tandfonline.com |

| D,L-lactide | Sn(Oct)₂ | 130 | >4 h | PDLLA | Not Specified | researchgate.net |

| D,L-lactide (Microwave) | Sn(Oct)₂ / Benzyl alcohol | 170 | Not Specified | PDLLA | Not Specified | researchgate.net |

| L-lactide | Sn(Oct)₂ | 180 | 5 h | PLLA | 280,000 | aip.org |

This compound is also a highly effective catalyst for the copolymerization of lactides with other cyclic esters, most notably ε-caprolactone (CL), to create poly(lactide-co-caprolactone) (PLCL) copolymers. researchgate.netnih.gov These copolymers are of great interest because their properties—such as flexibility, degradation rate, and mechanical strength—can be tailored by adjusting the comonomer ratio. thaiscience.info

Studies on the bulk copolymerization of D,L-lactide and ε-caprolactone catalyzed by Sn(Oct)₂ have shown that lactide is generally more reactive and is incorporated into the polymer chain faster than caprolactone (B156226). doaj.orgbsu.by This can lead to the formation of a gradient-like copolymer structure in the early stages of the reaction. doaj.orgbsu.by However, as the reaction proceeds, especially under monomer-starved conditions, transesterification reactions become more frequent, leading to a redistribution of monomer sequences and the formation of a more random copolymer. researchgate.netdoaj.orgbsu.by This randomization is confirmed by the presence of a single glass transition temperature (Tg) for the final copolymer, which varies with the comonomer composition. doaj.org

The polymerization temperature is a critical parameter. For the copolymerization of L-lactide and ε-caprolactone, a temperature of 140°C was found to be optimal for achieving high yields and molecular weights. nih.gov At lower temperatures (e.g., 120°C), the incorporation of the less reactive ε-caprolactone was incomplete, resulting in copolymers with a higher lactide content than the feed ratio and a more block-like structure. nih.gov At higher temperatures (150°C), the catalyst was less effective, leading to lower molecular weights. nih.gov

| LA:CL Feed Ratio | Copolymer Composition (LA:CL) | Weight Average Molecular Weight (Mw, g/mol) | Number Average Crystallizable Lactide Sequence Length (lLA) |

|---|---|---|---|

| 90:10 | 89:11 | 226,000 | 16.7 |

| 80:20 | 78:22 | 201,000 | 10.1 |

| 75:25 | 73:27 | 198,500 | 8.2 |

| 70:30 | 68:32 | 178,000 | 6.5 |

Ring-Opening Polymerization of ε-Caprolactone

The ROP of ε-caprolactone to produce poly(ε-caprolactone) (PCL), a semi-crystalline and biodegradable polyester (B1180765), is another key application for the this compound catalyst. rsc.orgutrgv.eduacs.org PCL is noted for its biocompatibility, flexibility, and miscibility with other polymers. rsc.org

This compound catalyzes the ROP of ε-caprolactone effectively, often in bulk at temperatures between 120°C and 190°C. rsc.orgjmpas.com The reaction mechanism is generally accepted to be coordination-insertion. researchgate.net Microwave-assisted synthesis has been shown to be a viable alternative to conventional heating, increasing the reaction rate. utrgv.edujmpas.com Studies have demonstrated that parameters like temperature and catalyst concentration affect the polymer yield and molecular weight. For instance, one study on microwave-assisted polymerization found that the polymer yield increased with temperature up to 190°C but then decreased at higher temperatures. jmpas.com The molecular weight of the resulting PCL can be controlled, but prolonged reaction times can lead to a decrease due to transesterification reactions. researchgate.net

The ROP of ε-caprolactone using this compound is typically initiated by a compound with active hydrogens, most commonly an alcohol (ROH), which also acts as a chain transfer agent to control molecular weight. utrgv.edutandfonline.com The mechanism involves the initial reaction between this compound and the alcohol to form a tin(II) alkoxide, Sn(OR)₂, which is the true initiating species. researchgate.net

A variety of initiators have been studied, including monofunctional alcohols like n-butanol and multifunctional alcohols (polyols) like ethylene (B1197577) glycol, diethylene glycol, glycerol, and pentaerythritol (B129877). researchgate.netutrgv.eduresearchgate.netmdpi.com The use of polyols as initiators allows for the synthesis of star-shaped or branched PCL architectures. rsc.orgmdpi.com For example, using pentaerythritol, a four-arm star-shaped PCL can be synthesized. rsc.org The choice and concentration of the initiator have a significant impact on the final molecular weight of the polymer. researchgate.net Similarly, the initiator-to-catalyst ratio is a key parameter in controlling the polymerization. utrgv.edu While high molecular weight PCL can be achieved without an explicit initiator, likely initiated by trace water, the use of an alcohol initiator provides better control over the polymer's structure and molecular weight. utrgv.edursc.orgrsc.org

Polymerization of Other Cyclic Esters and Phosphoesters